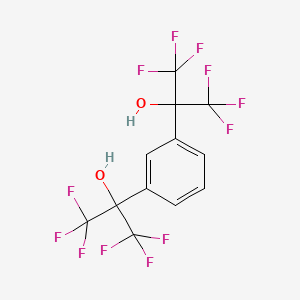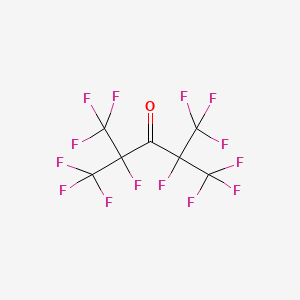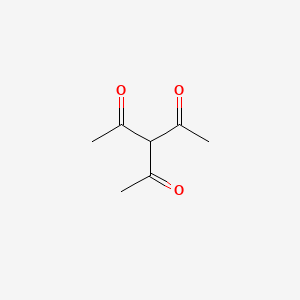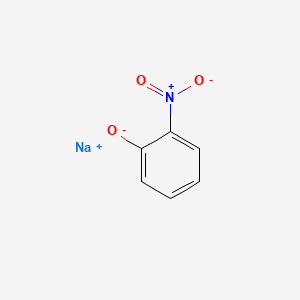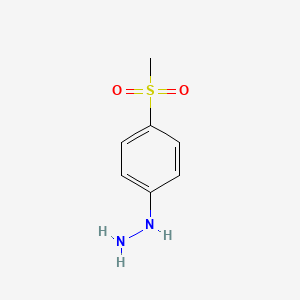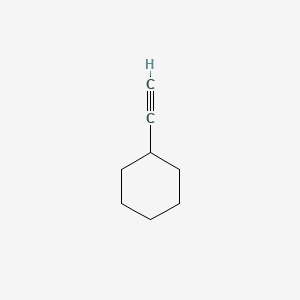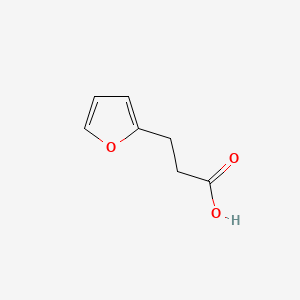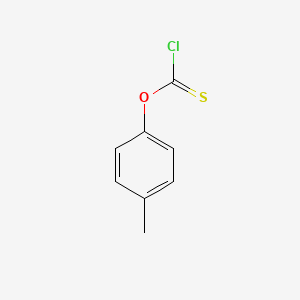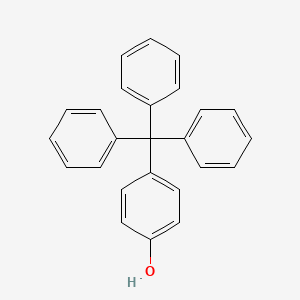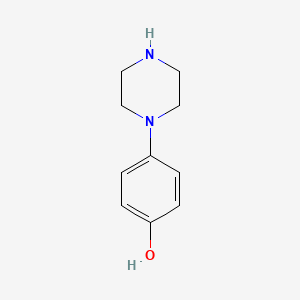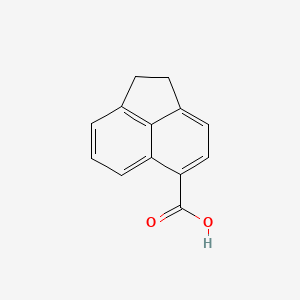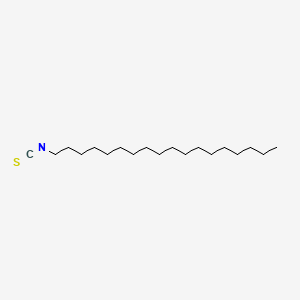
Isotiocianato de octadecilo
Descripción general
Descripción
Octadecyl isothiocyanate: is an organic compound with the chemical formula C19H37NS . It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol and acetone . This compound is primarily used as a reagent in organic synthesis and as a pesticide in agriculture .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Octadecyl isothiocyanate is used as a building block in the synthesis of various organic compounds, including polymers and heterocyclic compounds.
Biology:
Antimicrobial Agents: It has been studied for its antimicrobial properties against various pathogens.
Medicine:
Drug Development: Research has explored its potential as a precursor in the synthesis of biologically active compounds with anticancer and anti-inflammatory properties.
Industry:
Mecanismo De Acción
Target of Action
Octadecyl isothiocyanate, like other isothiocyanates, governs many intracellular targets. These include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Octadecyl isothiocyanate interacts with its targets, leading to various changes. For instance, it can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Biochemical Pathways
Octadecyl isothiocyanate affects a variety of distinct but interconnected signaling pathways. These pathways are important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .
Pharmacokinetics
It’s known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal
Result of Action
The molecular and cellular effects of Octadecyl isothiocyanate’s action are primarily related to its anticancer activity. It exerts this activity through selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Análisis Bioquímico
Biochemical Properties
Octadecyl isothiocyanate plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. Octadecyl isothiocyanate conjugates with glutathione, facilitating its excretion from the body . Additionally, it has been shown to inhibit the activity of certain deubiquitinating enzymes, such as USP9x and UCH37, which are associated with tumorigenesis . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic applications.
Cellular Effects
Octadecyl isothiocyanate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest and apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2 . Furthermore, octadecyl isothiocyanate affects the activity of transcription factors like NF-κB, thereby influencing the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of octadecyl isothiocyanate involves several key processes. It binds to cysteine residues in proteins, leading to the formation of thiourea derivatives. This binding can result in the inhibition or activation of enzymes, depending on the target protein . For example, the inhibition of deubiquitinating enzymes by octadecyl isothiocyanate leads to increased ubiquitination and subsequent degradation of oncogenic proteins like Mcl-1 and Bcr-Abl . Additionally, the compound can modulate gene expression by affecting the activity of transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octadecyl isothiocyanate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that octadecyl isothiocyanate remains stable under controlled conditions but can degrade in the presence of certain enzymes and environmental factors . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of octadecyl isothiocyanate vary with different dosages in animal models. At low doses, the compound has been shown to exert chemopreventive effects by inhibiting the growth of tumors and reducing the risk of cancer . At high doses, octadecyl isothiocyanate can induce toxic effects, including oxidative stress and damage to cellular components . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
Octadecyl isothiocyanate is involved in several metabolic pathways, primarily through its interaction with glutathione and other sulfur-containing compounds. The compound undergoes conjugation with glutathione, followed by enzymatic degradation and N-acetylation in the mercapturic acid pathway . This process facilitates the excretion of octadecyl isothiocyanate and its metabolites from the body. Additionally, the compound can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other xenobiotics and endogenous compounds .
Transport and Distribution
Within cells and tissues, octadecyl isothiocyanate is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, octadecyl isothiocyanate can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of octadecyl isothiocyanate is influenced by various factors, including targeting signals and post-translational modifications. The compound has been observed to localize in different cellular compartments, such as the cytoplasm and nucleus . This localization can affect its activity and function, as the compound may interact with specific proteins and enzymes within these compartments. Understanding the subcellular distribution of octadecyl isothiocyanate is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Non-Nitrogen Functional Groups: Another method involves the reaction of octadecyl alcohol with thiophosgene to produce octadecyl isothiocyanate.
Industrial Production Methods: In industrial settings, octadecyl isothiocyanate is typically produced by reacting octadecylamine with phosgene in the presence of a solvent such as chlorobenzene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then decomposes to yield octadecyl isothiocyanate .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Octadecyl isothiocyanate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can also participate in addition reactions with alkenes to form thiirane derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Ethanol, acetone, chlorobenzene
Catalysts: Tosyl chloride, triethylamine
Major Products:
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Thiirane Derivatives: Formed from the addition to alkenes
Comparación Con Compuestos Similares
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
Comparison:
- Phenyl isothiocyanate: Used in amino acid sequencing (Edman degradation) and has similar reactivity with nucleophiles .
- Allyl isothiocyanate: Known for its pungent odor and use as a flavoring agent and antimicrobial compound .
- Benzyl isothiocyanate: Exhibits strong anticancer properties and is used in cancer research .
- Phenethyl isothiocyanate: Studied for its chemopreventive properties and ability to induce apoptosis in cancer cells .
Uniqueness of Octadecyl Isothiocyanate: Octadecyl isothiocyanate is unique due to its long alkyl chain, which imparts distinct physical properties such as higher boiling and melting points compared to other isothiocyanates. This makes it particularly useful in applications requiring hydrophobicity and stability .
Propiedades
IUPAC Name |
1-isothiocyanatooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIRSSFEIRFISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062680 | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2877-26-1 | |
| Record name | 1-Isothiocyanatooctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecane, 1-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of modifying wood fibers with octadecyl isothiocyanate in the manufacturing of environmentally friendly paper?
A: While the provided research abstract [] does not delve into the specific mechanisms, it suggests that modifying wood fibers with octadecyl isothiocyanate plays a crucial role in the production of environmentally friendly paper. The modification likely alters the surface properties of the wood fibers. This could lead to improved compatibility with the high-density polyethylene, resulting in a more homogeneous and robust composite material. This enhanced compatibility could contribute to the paper's environmental friendliness by potentially:
Q2: Are there any potential environmental concerns regarding the use of octadecyl isothiocyanate in this manufacturing process?
A: While the abstract highlights the "environmentally friendly" nature of the paper, further research is needed to fully evaluate the environmental impact of using octadecyl isothiocyanate []. Considerations include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


